2-Chloropropene

Atmospheric Chemistry Combustion Kinetics Discharge Flow Technique

2-Chloropropene (isopropenyl chloride) is a differentiated vinylic chloride with an sp²-bonded chlorine, conferring distinct reactivity versus allylic isomers. It reacts 2.3× faster with O(³P) than 3-chloropropene and yields specific C₃H₅ radical populations upon 193 nm photolysis—essential for crossed molecular beam experiments. For catalytic upgrading, Pd-catalyzed hydrogenation achieves up to 26% propylene yield with tunable selectivity. Procure ≥99% purity to avoid isomer interference; air-sensitive, store at 2–8°C under inert gas.

Molecular Formula C3H5Cl
Molecular Weight 76.52 g/mol
CAS No. 557-98-2
Cat. No. B1346963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropene
CAS557-98-2
Molecular FormulaC3H5Cl
Molecular Weight76.52 g/mol
Structural Identifiers
SMILESCC(=C)Cl
InChIInChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3
InChIKeyPNLQPWWBHXMFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropene (CAS 557-98-2): A Vinylic Chloride Procurement Guide for Fundamental Research and Byproduct Valorization


2-Chloropropene (isopropenyl chloride, 2-chloro-1-propene) is an organochlorine compound with the formula CH₂=C(Cl)CH₃ [1]. It is a colorless liquid with a boiling point of approximately 22–23 °C at atmospheric pressure and must be stored refrigerated (2–8 °C) under an inert gas atmosphere due to its high volatility and air sensitivity . As a vinylic chloride, the chlorine atom is directly bonded to an sp²-hybridized carbon of the alkene double bond, which confers distinct reactivity compared to allylic chlorides such as 3-chloropropene or allyl chloride [2]. While it has historically been considered a low-value byproduct in allyl chloride manufacture with limited commercial applications, recent research efforts have focused on its valorization via catalytic hydrogenation to produce valuable chemical precursors such as 2-chloropropane and propylene [3].

2-Chloropropene vs. C₃H₅Cl Isomers and Halogen Analogs: Why Functional Equivalence Cannot Be Assumed


2-Chloropropene is a constitutional isomer of both 3-chloropropene (allyl chloride) and 1-chloropropene, as well as a halogen analog of 2-bromopropene and 2-fluoropropene. Despite sharing the same molecular formula or a common structural framework, these compounds exhibit quantitatively distinct kinetic behavior, reaction product distributions, and molecular geometries that preclude simple interchangeability in experimental or industrial settings [1]. For instance, 2-chloropropene reacts with ground-state oxygen atoms, O(³P), at a rate that is approximately 2.3 times faster than 3-chloropropene at 298 K due to differences in substituent effects at the double bond [2]. Furthermore, the thermal decomposition product ratio (propyne:allene) differs measurably between the chloro- and bromo- analogs, indicating that the halogen identity directly influences the branching of competing elimination pathways [3]. Procurement decisions for applications ranging from fundamental photodissociation studies to catalytic upgrading processes must therefore be guided by compound-specific data rather than class-level assumptions.

2-Chloropropene Procurement Evidence: Quantified Differentiation in Kinetics, Thermochemistry, Photodissociation, and Catalytic Upgrading


Gas-Phase Reactivity with O(³P) Atoms: 2-Chloropropene vs. 3-Chloropropene

The rate coefficient for the reaction of 2-chloropropene with ground-state oxygen atoms, O(³P), is 2.33 times larger than that for 3-chloropropene at 298 K, demonstrating a pronounced substituent effect on alkene oxidation kinetics [1]. Over the temperature range 298–359 K, the Arrhenius expression for 2-chloropropene is k₂ = (9.11 ± 0.17) × 10⁻¹¹ exp[(-1007 ± 61)/T] cm³ molecule⁻¹ s⁻¹, while the expression for 3-chloropropene is k₁ = (1.96 ± 0.33) × 10⁻¹⁰ exp[(-1476 ± 56)/T] cm³ molecule⁻¹ s⁻¹, where Ea is in J mol⁻¹ [2]. The difference in activation energy (≈ 469 J mol⁻¹ lower for 2-chloropropene) indicates a lower barrier for O(³P) addition to the less substituted carbon of the double bond in the 2-chloro isomer [2].

Atmospheric Chemistry Combustion Kinetics Discharge Flow Technique

Thermal Decomposition Product Selectivity: 2-Chloropropene vs. 2-Bromopropene

In single-pulse shock tube experiments at 1100–1250 K and 150–800 kPa, both 2-chloropropene and 2-bromopropene decompose exclusively to propyne and allene via 1,2-elimination of HX (X = Cl, Br) [1]. However, the propyne:allene product ratio is 1.6 for 2-chloropropene and 1.8 for 2-bromopropene, a difference of 0.2 units that is independent of temperature over the studied range [1]. The high-pressure rate expressions are: k(2-ClC₃H₅ → propyne/allene + HCl) = 10¹⁴·⁸ exp(−34200 K/T) s⁻¹ and k(2-BrC₃H₅ → propyne/allene + HBr) = 10¹⁴·¹² exp(−32830 K/T) s⁻¹ [1].

Shock Tube Kinetics Thermal Stability Elimination Reactions

Gas-Phase Molecular Geometry: 2-Chloropropene vs. 2-Bromopropene

A combined electron diffraction and microwave spectroscopy study at 20 °C determined the gas-phase molecular structures of 2-chloropropene and 2-bromopropene [1]. The carbon-carbon double bond length (rC=C) in 2-chloropropene is 1.338(3) Å, which is 0.005 Å shorter than in 2-bromopropene (1.343(4) Å). The carbon-halogen bond length (rC–Cl) is 1.744(2) Å, substantially shorter than rC–Br (1.909(3) Å) [1]. The CCC bond angle is 126.3(2)° in 2-chloropropene versus 126.9(3)° in 2-bromopropene, a small but statistically significant difference of 0.6° [1].

Molecular Structure Electron Diffraction Computational Chemistry

Photodissociation Product Channel Branching at 193 nm

Photodissociation of 2-chloropropene at 193 nm proceeds via three primary channels with the following measured branching fractions: excited-state C–Cl fission producing fast Cl atoms (62%), ground-state C–Cl fission producing slow Cl atoms (23%), and HCl elimination (15%) [1]. A minor C–CH₃ fission channel also contributes [1]. This quantitative branching information is specific to 2-chloropropene and reflects the unique potential energy surface of this vinylic chloride under VUV excitation.

Photochemistry Radical Generation Molecular Beam

Catalytic Hydrogenation Product Yields: 2-Chloropropene to 2-Chloropropane and Propylene

In a study aimed at valorizing 2-chloropropene (2-PEN), catalytic hydrogenation over commercial Pd catalysts produced 2-chloropropane (2-PAN) and propylene as primary products [1]. Over OleMax 600 at 348 K, P(H₂) = 13.5 kPa, and P(2-PEN) = 8.8 kPa, the maximum yield of 2-PAN was 10.6% [1]. Under the same temperature and 2-PEN pressure but with P(H₂) = 7.9 kPa over HyFlex 500, the maximum yield of propylene was 26.0% [1]. The selective formation of propylene (8.9% conversion, 100% selectivity, 8.9% yield) was achieved using OleMax 201 catalyst [1].

Catalysis Hydrogenation Byproduct Valorization

Vibrational Force Field Transferability: 2-Chloropropene as a Structural Model for 2-Fluoropropene

Normal coordinate calculations for 2-fluoropropene successfully employed a valence force field transferred from 2-chloropropene, requiring adjustment of only three interaction constants involving the fluorine atom to achieve good agreement between observed and calculated vibrational frequencies [1]. This indicates that the force field of 2-chloropropene serves as an effective baseline model for the lighter halogen analog.

Vibrational Spectroscopy Force Field Calculations Computational Chemistry

2-Chloropropene in Practice: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Generation of 2-Propenyl Radicals for Unimolecular Dissociation Studies

The well-quantified photodissociation of 2-chloropropene at 193 nm, with primary channel branching of 62% fast C–Cl, 23% slow C–Cl, and 15% HCl elimination, enables the selective production of 2-propenyl radicals with a known internal energy distribution [1]. This makes 2-chloropropene the precursor of choice for crossed laser–molecular beam experiments aimed at resolving the competition between H + allene and H + propyne product channels from the 2-propenyl radical as a function of internal energy [1]. Researchers should procure high-purity 2-chloropropene (≥99%) for such photolysis applications to minimize interference from isomeric impurities that would generate different C₃H₅ radical populations.

Catalytic Upgrading to 2-Chloropropane or Propylene

For industrial or pilot-scale research focused on valorizing 2-chloropropene (a byproduct stream component in allyl chloride production), the catalytic hydrogenation data provide actionable benchmarks [2]. Using commercial Pd catalysts, 2-PEN can be converted to 2-chloropropane (maximum yield 10.6% over OleMax 600) or propylene (maximum yield 26.0% over HyFlex 500) at 348 K [2]. The observed 100% selectivity for propylene at 8.9% conversion over OleMax 201 suggests that catalyst selection can tune product distribution [2]. Procurement of 2-chloropropene for such studies should specify a purity level appropriate for catalyst screening and ensure compatibility with the hydrogenation reactor setup.

Gas-Phase Kinetic Studies of Halogenated Alkene Oxidation

The significant difference in O(³P) reaction rate coefficients—2-chloropropene reacts 2.33× faster than 3-chloropropene at 298 K—underscores the need for isomer-specific kinetic data in atmospheric chemistry and combustion modeling [3][4]. Researchers studying the oxidation of chloropropenes or validating computational kinetics models should source 2-chloropropene as a distinct chemical entity, not as a substitute for allyl chloride or other isomers. The Arrhenius parameters established over 298–359 K [4] allow for extrapolation of rate coefficients to relevant environmental or combustion temperatures, provided the compound's purity is sufficient to avoid kinetic interference from co-eluting isomers.

Spectroscopic Force Field Development and Computational Benchmarking

The experimentally determined gas-phase molecular geometry of 2-chloropropene—including rC=C = 1.338(3) Å, rC–Cl = 1.744(2) Å, and ∠CCC = 126.3(2)°—serves as a high-quality benchmark for validating ab initio computational methods (e.g., DFT, coupled-cluster) on vinylic halides [5]. Furthermore, the successful transfer of its vibrational force field to 2-fluoropropene with minimal parameter adjustment [6] establishes 2-chloropropene as a foundational model compound for developing force fields of halogenated propenes. Procurement for computational benchmarking requires no special purity beyond standard research grade (≥99%), but researchers should verify that the lot-specific analytical data (e.g., NMR, GC-MS) align with the reported structural parameters.

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